18-Nor-17,17-dimethyl-5a-androst-13-en-2,3a-diol is a synthetic anabolic androgenic steroid known for its structural modifications that enhance its anabolic properties. With a molecular formula of and a molecular weight of approximately 304.47 g/mol, this compound is classified under the category of anabolic steroids, which are derivatives of testosterone designed to promote muscle growth and enhance physical performance .
The synthesis of 18-Nor-17,17-dimethyl-5a-androst-13-en-2,3a-diol involves several key steps:
Technical details regarding reaction conditions, including temperature, solvents, and catalysts used during these processes, are crucial for optimizing yield and purity.
The molecular structure of 18-Nor-17,17-dimethyl-5a-androst-13-en-2,3a-diol can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.47 g/mol |
| InChI | InChI=1S/C20H32O2/c1-19(2)... |
| SMILES | CC1(CCC2=C1CCC3C2CCC4C3(CC(C(C4)O)O)C)C |
The chemical reactivity of 18-Nor-17,17-dimethyl-5a-androst-13-en-2,3a-diol is primarily influenced by its functional groups and structural features. Key reactions include:
These reactions play a significant role in determining the pharmacokinetics and pharmacodynamics of the compound .
The mechanism of action for 18-Nor-17,17-dimethyl-5a-androst-13-en-2,3a-diol primarily involves its interaction with androgen receptors in target tissues:
The stability of the compound under various pH conditions influences its bioavailability and efficacy in biological systems.
18-Nor-17,17-dimethyl-5a-androst-13-en-2,3a-diol has several scientific uses:
This compound continues to be an area of interest within pharmacology and sports science due to its unique structural characteristics and biological effects .
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6